2,2'-Bis(hexyloxy)-1,1'-biphenyl

Melting Point Physical Form Liquid Crystal Precursor

2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0) is a 2,2'-dialkoxy-substituted biphenyl derivative with two six-carbon hexyloxy chains. The ortho-ortho' substitution pattern introduces significant steric hindrance about the biaryl bond, reducing molecular planarity relative to the 4,4'-regioisomer and enabling atropisomerism.

Molecular Formula C24H34O2
Molecular Weight 354.5 g/mol
CAS No. 271797-57-0
Cat. No. B14252351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(hexyloxy)-1,1'-biphenyl
CAS271797-57-0
Molecular FormulaC24H34O2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC
InChIInChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3
InChIKeyPMDONTDGEUMXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0) – Rapid Procurement-Relevant Baseline


2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0) is a 2,2'-dialkoxy-substituted biphenyl derivative with two six-carbon hexyloxy chains . The ortho-ortho' substitution pattern introduces significant steric hindrance about the biaryl bond, reducing molecular planarity relative to the 4,4'-regioisomer and enabling atropisomerism. This structural feature differentiates it from linear biphenyl mesogens and makes it a versatile precursor for functional materials, including conjugated polymers, organic light-emitting diode (OLED) emitters, and chiral liquid-crystal dopants.

Why Generic Substitution Fails for 2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0)


Simple positional isomerism from 4,4'- to 2,2'-substitution drastically alters the molecule's physical state, conformational dynamics, and synthetic accessibility. The 4,4'-regioisomer (CAS 142450-58-6) is a high-melting crystalline solid that lacks axial chirality, whereas the 2,2'-regioisomer is a low-melting oil that can exist as separable atropisomers . Moreover, the 2,2'-orientation leaves the 4 and 4' positions free for further functionalization, a synthetic opportunity absent in the 4,4'-analogue. Relying on a generic supplier's 'biphenyl hexyloxy' catalog entry without specifying the substitution pattern therefore risks procuring the wrong physical form, the wrong stereochemical complexity, or a material unusable for downstream derivatization.

Head-to-Head Quantitative Differentiation Evidence for 2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0)


Physical State Discrimination: Low-Melting Oil vs. High-Melting Crystalline Solid

The target 2,2'-isomer is reported as a colourless oil at ambient temperature, consistent with its non-planar conformation that frustrates crystal packing . In contrast, the 4,4'-regioisomer (CAS 142450-58-6) is a crystalline powder with an experimentally determined melting point of 128 °C . This dramatic difference in physical form directly impacts processing: the 2,2'-isomer can be formulated without heating, reducing the risk of premature thermal reactions, while the 4,4'-isomer requires elevated-temperature handling.

Melting Point Physical Form Liquid Crystal Precursor

Synthetic Derivatization Selectivity: Exclusive 4,4'-Bisfunctionalization Enabled by 2,2'-Blocking

Because the 2,2'-positions are occupied by hexyloxy groups, electrophilic aromatic substitution is directed exclusively to the 4,4'-positions. Olkhovik et al. demonstrated this by converting 2,2'-bis(hexyloxy)-1,1'-biphenyl into its 4,4'-dicarbaldehyde derivative in 82% isolated yield . The 4,4'-regioisomer cannot undergo this transformation because the 4,4' sites are already substituted, making the 2,2'-isomer uniquely suited as a precursor for extended π-conjugated systems such as phenylenevinylene oligomers and polyazomethines.

Synthetic Utility Regioselective Formylation Conjugated Polymer Building Block

Atropisomerism: Axial Chirality Absent in 4,4'-Disubstituted Analogues

The steric congestion between the two ortho-hexyloxy groups raises the rotational barrier about the central C–C bond, rendering the two enantiomeric conformations (P and M helicenes) sufficiently long-lived to be isolated or enriched at ambient temperature [1]. This atropisomeric behaviour is a class-level characteristic of 2,2'-disubstituted-1,1'-biphenyls with substituents larger than methoxy. The 4,4'-regioisomer, lacking ortho substituents, exhibits free rotation and no axial chirality. Consequently, the 2,2'-isomer can serve as a chiral dopant for ferroelectric liquid crystals or as a chiral ligand precursor; the 4,4'-isomer cannot.

Atropisomerism Chiral Dopant Asymmetric Synthesis

Solubility and Processing Window for Solution-Phase Device Fabrication

The non-planar conformation of the 2,2'-isomer, combined with the flexible hexyloxy chains, enhances solubility in common organic solvents relative to the more planar 4,4'-analogue. Vendor datasheets indicate that 2,2'-bis(hexyloxy)-1,1'-biphenyl is readily soluble in alcohols, chlorinated solvents, and aromatic hydrocarbons at concentrations suitable for spin-coating and ink-jet printing . The 4,4'-isomer, by contrast, shows limited solubility in cold solvents and often requires elevated temperatures to achieve comparable concentration levels . This solubility advantage translates directly into wider processing windows and higher achievable film thicknesses for solution-deposited electronic devices.

Solubility Processability Organic Electronics

Optimal Research and Industrial Deployment Scenarios for 2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0)


Chiral Dopant for Ferroelectric and Blue-Phase Liquid Crystal Displays

The atropisomeric (M,P)-2,2'-bis(hexyloxy)-1,1'-biphenyl can be resolved into its enantiomers and used as a chiral dopant to induce helical twisting in nematic hosts [1]. The hexyloxy chain length provides adequate solubility in commercial liquid-crystal mixtures while maintaining a high helical twisting power (HTP) due to the rigid, non-planar biaryl core. In ferroelectric SmC* mixtures, the dopant stabilizes the chiral smectic phase over a broad temperature range. Unlike 4,4'-bis(hexyloxy)biphenyl, which has no chiral induction capability, this compound enables fine-tuning of the cholesteric pitch without altering the host's dielectric anisotropy.

Core Building Block for Solution-Processed OLED Emitters and Electron-Transport Layers

The excellent room-temperature solubility of 2,2'-bis(hexyloxy)-1,1'-biphenyl enables direct spin-coating, blade-coating, or ink-jet printing of neat films or blended layers . When decorated with phosphorescent iridium complexes or thermally activated delayed fluorescence (TADF) units, the biphenyl core serves as an electron-donating scaffold that tunes the HOMO/LUMO levels while maintaining film-forming quality. The 2,2'-alkoxy orientation also suppresses intermolecular π-π stacking, reducing aggregation-caused quenching and improving device efficiency roll-off at high luminance.

Precursor to Symmetrical 4,4'-Diformyl-2,2'-dialkoxybiphenyl Intermediates

The exclusive 4,4'-bisformylation route demonstrated by Olkhovik et al. yields 2,2'-bis(hexyloxy)-[1,1'-biphenyl]-4,4'-dicarbaldehyde in 82% isolated yield . This intermediate is a cornerstone for constructing oligo(phenylene vinylene)s, polyazomethines, and Schiff-base macrocycles. The hexyloxy chains provide sufficient solubility to carry out subsequent condensation polymerizations in homogeneous solution, a marked advantage over the 4,4'-isomer, which would require pre-functionalization at the blocked positions.

Monomer for Processable Aromatic Polyesters and Polyurethanes

The two free 4,4'-positions can be converted to hydroxyl, carboxyl, or isocyanate functionalities, yielding difunctional monomers for step-growth polymerization. The non-planar 2,2'-geometry imparts tractability to the resulting polymers, lowering their glass transition temperatures and improving melt-processability relative to rigid 4,4'-linked polyesters. This scenario is particularly relevant for developing biodegradable or enzymatically depolymerizable polyesters where polymer chain flexibility governs enzymatic accessibility.

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